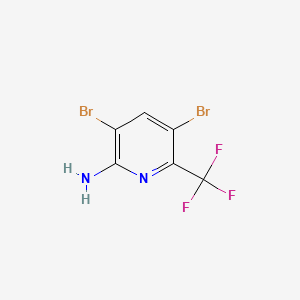

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

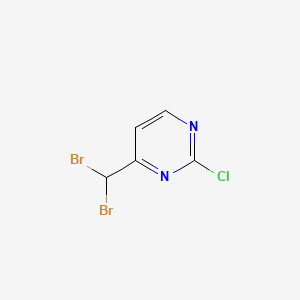

“3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) and their derivatives are synthesized through two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” includes a pyridine ring substituted with a trifluoromethyl group and two bromine atoms . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

The trifluoromethylpyridine (TFMP) derivatives, including 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .

Pharmaceutical Development

Several TFMP derivatives are utilized in pharmaceuticals. The presence of the trifluoromethyl group in drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced toxicity .

Synthesis of Crop-Protection Products

This compound is used as a chemical intermediate in the synthesis of various crop-protection products. Its high demand is attributed to its effectiveness in protecting crops from pests .

Veterinary Medicine

In addition to human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments and medications for animals, showcasing the compound’s versatility .

Organic Synthesis

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine: is used as a substrate in organic synthesis processes, such as the one-pot synthesis of 7-aza-indoles, which are important in medicinal chemistry .

Material Science

The compound’s derivatives are explored in material science for the development of new materials with unique properties, such as enhanced durability or specific reactivity .

Chemical Research

Researchers utilize this compound in chemical research to study the effects of the trifluoromethyl group on the biological activities and physical properties of compounds, furthering the understanding of organofluorine chemistry .

Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a growing field, and 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine plays a crucial role in this area. Its applications are expanding as the demand for fluorinated compounds increases in various industries .

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like phosphoinositide 3-kinase (pi3k) . PI3K is a key enzyme in cell signaling pathways, regulating cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

Molecules with a -cf3 group have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Its deregulation can trigger activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR), which are key players in cell growth and survival .

Result of Action

The inhibition of key enzymes like pi3k can lead to the disruption of several cellular functions, potentially leading to the inhibition of cell growth and proliferation .

Eigenschaften

IUPAC Name |

3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBKQISYTKFUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718247 |

Source

|

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291487-16-5 |

Source

|

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)